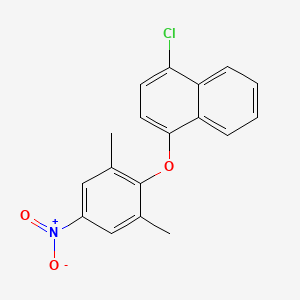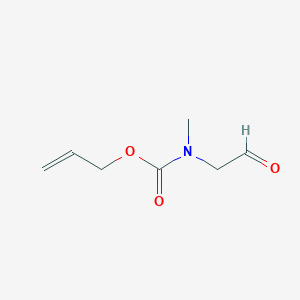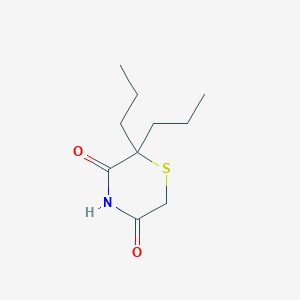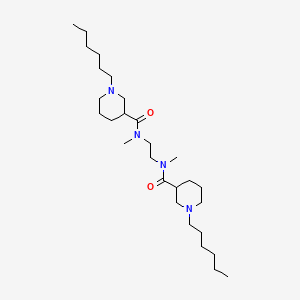
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a nitrophenoxy group attached to the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol. This intermediate is then reacted with 1-chloronaphthalene under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-4-(2,6-dimethyl-4-aminophenoxy)naphthalene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized naphthalene derivatives.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2,6-dimethylphenoxy)naphthalene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Chloro-4-(4-nitrophenoxy)naphthalene: Lacks the methyl groups, which can affect its steric and electronic properties.
1-Bromo-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene: Substitution of chlorine with bromine can lead to differences in reactivity and interaction with biological targets.
Uniqueness
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is unique due to the presence of both the nitro group and the dimethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
90040-34-9 |
|---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-9-13(20(21)22)10-12(2)18(11)23-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
InChI Key |
JSRVQLFAYPUINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)




![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)




![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)
